molecular formula C14H16ClNO2 B2551684 2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide CAS No. 2411265-10-4

2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide

Cat. No.: B2551684
CAS No.: 2411265-10-4
M. Wt: 265.74
InChI Key: GTEKTLZHKQGZHA-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of benzofuran derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide typically involves a series of organic reactions. One common method includes the chlorination of a precursor compound followed by amide formation. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .

Properties

IUPAC Name

2-chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-9(15)14(17)16-8-7-11-10(2)18-13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEKTLZHKQGZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CCNC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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